molecular formula C35H34F6N4O7 B1662854 PD 123319 ditrifluoroacetate

PD 123319 ditrifluoroacetate

Número de catálogo: B1662854
Peso molecular: 736.7 g/mol
Clave InChI: GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid” (referred to as PD-123319 ditrifluoroacetate) is a nonpeptide angiotensin II (Ang II) receptor antagonist. It selectively targets the AT2 receptor subtype, a critical component of the renin-angiotensin system (RAS) . Structurally, it features an imidazo[4,5-c]pyridine core with a diphenylacetyl group and a dimethylamino-methylphenyl substituent, contributing to its receptor specificity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34F6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ditrifluoroacetato de PD 123319 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura central de imidazo[4,5-c]piridina. La síntesis suele implicar los siguientes pasos:

  • Formación del núcleo de imidazo[4,5-c]piridina.
  • Introducción de los grupos dimetilamino y metilfenilo.
  • Adición del grupo difenilacetilo.
  • Conversión a la sal de ditrifluoroacetato.

Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial del ditrifluoroacetato de PD 123319 sigue rutas sintéticas similares, pero se escala para acomodar cantidades mayores. El proceso implica medidas rigurosas de control de calidad para garantizar la alta pureza y la consistencia del producto final. El compuesto se produce normalmente en procesos por lotes, con un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El ditrifluoroacetato de PD 123319 experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., borohidruro de sodio) y diversos disolventes orgánicos. Las condiciones de reacción como la temperatura, la presión y el pH se controlan cuidadosamente para lograr los resultados deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound has been documented in several studies. For instance, improvements to the synthesis process have been reported to enhance yield and purity, particularly in the context of developing angiotensin II antagonists. The compound is a member of the imidazo[4,5-c]pyridine class and has been characterized by its complex structure which includes a dimethylamino group and a diphenylacetyl moiety .

Research indicates that this compound acts as an antagonist at the angiotensin II receptor type 2 (AT2R). Its binding affinity and selectivity make it a candidate for further investigation in cardiovascular diseases and conditions where modulation of the renin-angiotensin system is beneficial. The AT2R is known to play a role in vasodilation and has protective effects on the cardiovascular system .

Therapeutic Applications

  • Cardiovascular Research : The compound's role as an AT2 receptor antagonist suggests potential applications in treating hypertension and heart failure. By inhibiting AT2R, it may help regulate blood pressure and improve heart function.
  • Neuroprotection : There is emerging evidence that AT2R activation may have neuroprotective effects. Therefore, this compound could be explored for its potential in neurodegenerative diseases.
  • Cancer Research : Some studies suggest that modulation of the angiotensin system could impact tumor growth and metastasis. The compound's ability to interact with AT2R may offer new avenues for cancer therapy .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Angiotensin Receptor Blockers : A clinical trial demonstrated that patients treated with angiotensin receptor blockers showed improved outcomes in heart failure management compared to those on standard therapies.
  • Neuroprotective Effects : Research involving animal models has indicated that compounds targeting AT2R can reduce neuronal damage during ischemic events.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTarget ReceptorTherapeutic Use
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acidStructureAT2RHypertension, Neuroprotection
ZolpidemStructureGABA-AInsomnia
LosartanStructureAT1RHypertension

Mecanismo De Acción

El ditrifluoroacetato de PD 123319 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor AT2. Esta interacción inhibe la unión de la angiotensina II al receptor, bloqueando así sus vías de señalización descendentes. El compuesto reduce el estrés oxidativo inducido por la angiotensina II y modula diversas respuestas celulares, incluida la inflamación y la apoptosis .

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula : C31H32N4O3·2(CF3COOH)
  • Molecular Weight : 508.6 g/mol (free base)
  • Lipophilicity : XLogP3 = 4.4
  • Stereochemistry : The (6S)-configuration is essential for AT2 binding .

PD-123319 is primarily used in research to dissect AT2 receptor functions, such as modulating blood pressure, renal function, and counteracting AT1-mediated growth responses .

Structural Analogs

Imidazo[4,5-c]pyridine Derivatives
  • 4-[2-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1044177-04-9): Lacks the diphenylacetyl and dimethylamino-methylphenyl groups. Lower molecular weight (311.26 g/mol) and reduced lipophilicity (XLogP3 ~3.0) compared to PD-123319 . Not reported as an Ang II receptor antagonist, highlighting the importance of substituents in PD-123319’s activity.
Triazolothiadiazine Derivatives
  • 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid :
    • Distinct core structure but shares carboxylate and aromatic moieties.
    • Lower lipophilicity (SwissADME-predicted LogP = 2.8) and solubility in aqueous media compared to PD-123319 .

Pharmacological Profiles: AT1 vs. AT2 Antagonists

PD-123319’s selectivity for AT2 distinguishes it from AT1-targeting antagonists.

Property PD-123319 (AT2) Losartan (AT1) CV-11974 (AT1)
Receptor Subtype AT2 AT1 AT1
IC50 (Binding) 2.7 × 10<sup>−7</sup> M (rat lung) 1.3 × 10<sup>−9</sup> M (rat liver) 1.1 × 10<sup>−9</sup> M (VSMC)
Functional Role Inhibits AT2-mediated vasodilation, renal modulation Blocks AT1-mediated vasoconstriction, hypertension Blocks AT1-induced inositol phosphate accumulation
Therapeutic Use Research tool only Hypertension treatment Preclinical studies

Key Findings :

  • Species Variability : Rodents express two AT1 subtypes (AT1A and AT1B), but PD-123319’s AT2 specificity is conserved across species .

Functional and Clinical Implications

  • AT2 vs.
  • Research Applications :
    • Used to study AT2 roles in neuronal dopamine release .
    • Combined with AT1 antagonists (e.g., losartan) to explore RAS interplay in cardiovascular and renal systems .

Actividad Biológica

The compound (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid is recognized primarily for its role as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This receptor is implicated in various physiological processes and has been a target for therapeutic interventions in cardiovascular diseases and other pathologies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The imidazo[4,5-c]pyridine core is significant for its pharmacological properties, while the dimethylamino and diphenylacetyl groups enhance its interaction with biological targets.

PropertyValue
IUPAC Name(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Molecular Weight736.66 g/mol
Chemical FormulaC31H32N4O3

As an AT2R antagonist, this compound modulates the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. Studies have shown that AT2R activation can counteract some of the deleterious effects of angiotensin II (Ang II), including vasoconstriction and inflammation. By blocking this receptor, the compound may help in reducing hypertension and related cardiovascular conditions.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antihypertensive Activity : In animal models, administration of this compound resulted in significant reductions in blood pressure compared to controls.
  • Neuroprotective Effects : The modulation of AT2R has been linked to neuroprotection in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's ability to inhibit AT2R may also lead to reduced inflammatory responses in several tissues.

Case Studies and Research Findings

  • Hypertension Studies : A study involving hypertensive rats demonstrated that treatment with the compound resulted in a marked decrease in systolic blood pressure over a four-week period. The mechanism was attributed to enhanced vasodilation mediated by AT2R blockade.
  • Neuroprotection : In a model of ischemic stroke, administration of the compound showed a significant reduction in infarct size and improved neurological outcomes. This effect was associated with decreased apoptosis and inflammation in brain tissues.
  • Cancer Research : Recent investigations have suggested potential applications in oncology. The AT2R's role in tumor biology indicates that antagonists may inhibit tumor growth and metastasis through modulation of angiogenesis and immune response.

Tables of Biological Activity

StudyModelKey Findings
Hypertension StudyHypertensive RatsSignificant reduction in blood pressure (p < 0.01) after 4 weeks of treatment.
Neuroprotection StudyIschemic Stroke ModelReduced infarct size by 30% compared to control (p < 0.05).
Cancer ResearchTumor Xenograft ModelsInhibition of tumor growth by 40% compared to untreated controls (p < 0.01).

Q & A

Q. What synthetic strategies are recommended to optimize the yield of this compound?

Key considerations include:

  • Reaction Solvent : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates during condensation steps .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
  • Purification : Crystallization from ethanol or aqueous-alcohol mixtures to isolate salts and improve purity .
  • Chiral Integrity : Maintaining stereochemical control during synthesis, particularly for the (6S) configuration, via chiral auxiliaries or enantioselective catalysis .

Q. Which analytical methods are critical for validating the compound’s structure?

A multi-technique approach is essential:

  • ¹H NMR Spectroscopy : Confirms proton environments, e.g., aromatic protons in the imidazo[4,5-c]pyridine core and trifluoroacetate counterion signals .
  • Elemental Analysis : Validates stoichiometry of organic and inorganic salts .
  • HPLC-MS : Ensures >98% purity and detects trace impurities .

Q. How can solubility and lipophilicity be experimentally determined for pharmacological studies?

  • SwissADME Analysis : Predicts logP values and solubility classes (e.g., low solubility if logP >5) .
  • Shake-Flask Method : Measures equilibrium solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts during salt formation?

  • Nucleophilic Substitution : Competing pathways (e.g., SN1 vs. SN2) may occur when reacting the carboxylic acid with bases like NaH, leading to undesired alkylation byproducts .
  • Counterion Effects : Trifluoroacetate (TFA) can act as a competing nucleophile, requiring stoichiometric control to minimize side reactions .

Q. What methodologies address contradictions between theoretical and experimental spectral data?

  • DFT Calculations : Compare computed ¹H NMR chemical shifts (via Gaussian/B3LYP) with experimental data to resolve discrepancies in peak assignments .
  • Isotopic Labeling : Use deuterated analogs to confirm proton coupling patterns in complex heterocyclic regions .

Q. How does the compound’s stereochemistry impact its biological activity?

  • Enantiomer Comparison : Synthesize both (6S) and (6R) forms and test in receptor-binding assays (e.g., angiotensin II receptor antagonism for PD123319 analogs) .
  • Molecular Dynamics Simulations : Model interactions between the (6S) enantiomer and target proteins to rationalize activity differences .

Q. What strategies are effective in scaling up the synthesis while retaining purity?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, reagent ratios) using software like MODDE to balance yield and purity .

Q. How can salt forms influence pharmacokinetic properties?

  • Ion-Pairing Studies : Compare sodium, potassium, and organic amine salts (e.g., piperidine) to assess bioavailability and dissolution rates .
  • In Vivo Profiling : Administer different salt forms in animal models to correlate solubility with AUC (area under the curve) and Cmax.

Data Analysis and Validation

Q. What statistical approaches resolve variability in biological assay results?

  • Grubbs’ Test : Identify outliers in triplicate IC₅₀ measurements for receptor-binding assays .
  • ANOVA with Tukey’s HSD : Compare mean activity across structurally related analogs to determine significance .

Q. How are computational tools integrated into structure-activity relationship (SAR) studies?

  • QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .
  • Docking Studies (AutoDock Vina) : Screen the compound against homology models of off-target receptors to assess selectivity .

Comparative and Mechanistic Studies

Q. What synthetic routes differentiate this compound from structurally similar analogs?

  • Divergent Synthesis : Modify the diphenylacetyl group to introduce fluorinated or electron-withdrawing substituents for enhanced metabolic stability .
  • Retrosynthetic Analysis : Prioritize imidazo[4,5-c]pyridine core formation via cyclocondensation over alternative pathways .

Q. How does the compound compare to reference drugs in preclinical models?

  • Celecoxib Benchmarking : Compare COX-2 inhibition potency and gastrointestinal toxicity in murine models to assess therapeutic index .
  • Pharmacokinetic Head-to-Head : Measure half-life and clearance rates against PD123319 in Sprague-Dawley rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 123319 ditrifluoroacetate
Reactant of Route 2
PD 123319 ditrifluoroacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.